molecular formula C29H22N2O B5028256 4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole

4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole

Cat. No.: B5028256
M. Wt: 414.5 g/mol
InChI Key: WPUZHDVKGKWGEO-UHFFFAOYSA-N
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Description

4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole is a complex organic compound with a unique structure that includes benzoyl, methylphenyl, and phenyl groups attached to an imidazole ring

Properties

IUPAC Name

[4-[2-(4-methylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c1-20-12-14-25(15-13-20)29-30-26(21-8-4-2-5-9-21)27(31-29)22-16-18-24(19-17-22)28(32)23-10-6-3-7-11-23/h2-19H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZHDVKGKWGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 4-methylbenzaldehyde in the presence of a base to form an intermediate, which is then reacted with phenylhydrazine to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-4’-methyl diphenyl sulphide
  • 4-(4-Methylphenylthio)benzophenone

Comparison

Compared to similar compounds, 4-(4-Benzoylphenyl)-2-(4-methylphenyl)-5-phenyl-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

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